P7C3-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du P7C3-OMe implique plusieurs étapes :

Synthèse du 3,6-dibromo-9-(oxiran-2-ylméthyl)-9H-carbazole : Elle est réalisée en ajoutant de l’hydroxyde de potassium en poudre à une solution de 3,6-dibromocarbazole dans le diméthylformamide à température ambiante. L’épi-bromohydrine est ensuite ajoutée, et la réaction est agitée pendant la nuit.

Formation du this compound : Le produit intermédiaire est mis à réagir avec la m-anisidine en présence de chlorure de bismuth(III) dans le cyclohexane à température de reflux.

Analyse Des Réactions Chimiques

Le P7C3-OMe subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des atomes de brome, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound possède une large gamme d’applications de recherche scientifique :

Neuroprotection : Il a été démontré qu’il protège les neurones de l’apoptose, ce qui en fait un traitement potentiel des maladies neurodégénératives.

Neurogenèse : Le composé favorise la formation de nouveaux neurones, ce qui est bénéfique pour des affections comme la maladie d’Alzheimer.

Recherche sur le cancer : Il a été constaté que le this compound régule la glycolyse aérobie dans les cellules gliomateuses en ciblant la phosphoglycérate kinase 1, inhibant ainsi la croissance maligne du gliome.

Lésion cérébrale traumatique : Il a été appliqué dans le traitement des lésions cérébrales traumatiques, montrant son efficacité pour atténuer la progression de la maladie et inverser la neurodégénérescence chronique.

Applications De Recherche Scientifique

P7C3-OMe has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect neurons from apoptosis, making it a potential treatment for neurodegenerative diseases.

Neurogenesis: The compound promotes the formation of new neurons, which is beneficial for conditions like Alzheimer’s disease.

Cancer Research: This compound has been found to regulate aerobic glycolysis in glioma cells by targeting phosphoglycerate kinase 1, inhibiting the malignant growth of glioma.

Traumatic Brain Injury: It has been applied in the treatment of traumatic brain injury, showing efficacy in mitigating disease progression and reversing chronic neurodegeneration.

Mécanisme D'action

Le mécanisme d’action du P7C3-OMe implique l’activation de la nicotinamide phosphoribosyltransférase, l’enzyme limitante de la vitesse responsable de la transformation de la nicotinamide en nicotinamide adénine dinucléotide. En activant cette enzyme, le this compound augmente les niveaux intracellulaires de nicotinamide adénine dinucléotide, qui est essentielle pour le métabolisme énergétique cellulaire et la neuroprotection .

Comparaison Avec Des Composés Similaires

Le P7C3-OMe fait partie d’une série de composés aux propriétés neuroprotectrices. Des composés similaires comprennent :

P7C3 : Le composé parent avec des effets neuroprotecteurs similaires.

P7C3-A20 : Un analogue fluoré plus puissant du P7C3.

P7C3-S243 : Un autre dérivé avec des fonctions pharmacologiques améliorées.

Le this compound est unique en raison de sa substitution méthoxy, qui améliore ses activités neuroprotectrices et proneurogéniques par rapport à ses analogues .

Activité Biologique

P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole compounds, recognized for its neuroprotective and pro-neurogenic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is an enantiomer of P7C3, which has been shown to enhance neurogenesis and protect neurons from apoptosis. The compound is orally bioavailable and crosses the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases. Studies indicate that it acts primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD synthesis, thereby promoting neuronal survival under stress conditions.

This compound functions by increasing NAD levels through NAMPT-mediated salvage pathways. This mechanism is particularly significant in contexts where cellular NAD levels are depleted, such as during doxorubicin treatment, which induces toxicity in neuronal cells. The compound's ability to enhance NAMPT activity correlates with its protective effects against various neurotoxic agents.

Key Findings on Mechanism

- Neuroprotection : this compound protects newborn neurons from apoptosis in vivo, as demonstrated in rodent models .

- NAD Restoration : It restores intracellular NAD levels in cells subjected to doxorubicin-induced toxicity .

- Enantiomer Activity : The R-enantiomer of this compound exhibits significantly greater neurogenic activity compared to the S-enantiomer .

In Vivo Studies

Research has confirmed that this compound enhances neurogenesis in various models of neurodegeneration:

In Vitro Studies

This compound has been tested against various toxic agents to evaluate its protective capabilities:

Case Studies

- Neurodegenerative Diseases : In rodent models of Alzheimer's and ALS, administration of this compound resulted in improved cognitive function and neuronal survival.

- Bone Health : A study demonstrated that this compound mitigated radiation-induced bone loss by regulating osteoclast differentiation, showcasing its dual role in neuroprotection and bone remodeling .

Propriétés

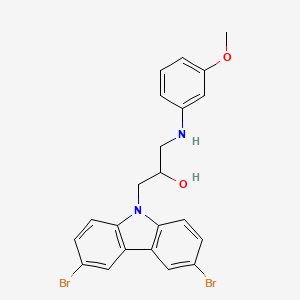

Formule moléculaire |

C22H20Br2N2O2 |

|---|---|

Poids moléculaire |

504.2 g/mol |

Nom IUPAC |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

Clé InChI |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

SMILES canonique |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.